4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a crucial enzyme that repairs DNA damages mediated by topoisomerase II (Top2), including double-strand breaks (DSBs) that are central to the anticancer mechanism of clinical Top2 poisons .
Mode of Action
The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells towards Top2 poisons by increasing the Top2 cleavage complex . The compound acts as a selective inhibitor type of TDP2 .
Biochemical Pathways
The compound affects the DNA repair pathway mediated by TDP2 . When TDP2 is inhibited, it can no longer repair the DSBs caused by Top2 poisons. This leads to an increase in the Top2 cleavage complex, which can result in cell death, particularly in cancer cells .
Pharmacokinetics
Similar compounds, such as quinoline, are known to be stable liquids with high boiling points, suggesting they may have good bioavailability .
Result of Action
The inhibition of TDP2 by the compound leads to an increase in DNA damages in the form of DSBs . This can result in cell death, particularly in cancer cells that are sensitive to Top2 poisons .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as quinoline, is known to be influenced by temperature . .
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-9,9-dimethyl-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-18(2)6-11-12(13(22)7-18)8-19-15-14(11)16(23)20-17(24)21(15)9-10-4-3-5-25-10/h3-5,8H,6-7,9H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUKSPITDSNPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.